molecular formula C22H33Cl2N7 B14667393 2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine CAS No. 51386-84-6

2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine

Cat. No.: B14667393
CAS No.: 51386-84-6
M. Wt: 466.4 g/mol
InChI Key: XCWNZUGJOVKIHV-UHFFFAOYSA-N
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Description

2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

    Substitution Reactions:

    Final Assembly: The final compound is assembled by coupling the substituted pyrimidine with the guanidine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-phenylguanidine
  • 2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)urea

Uniqueness

The uniqueness of 2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

51386-84-6

Molecular Formula

C22H33Cl2N7

Molecular Weight

466.4 g/mol

IUPAC Name

2-[4-[2-[di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine

InChI

InChI=1S/C22H33Cl2N7/c1-6-15(4)31(16(5)7-2)11-10-26-20-12-14(3)27-22(29-20)30-21(25)28-17-8-9-18(23)19(24)13-17/h8-9,12-13,15-16H,6-7,10-11H2,1-5H3,(H4,25,26,27,28,29,30)

InChI Key

XCWNZUGJOVKIHV-UHFFFAOYSA-N

Isomeric SMILES

CCC(C)N(CCNC1=NC(=NC(=C1)C)/N=C(\N)/NC2=CC(=C(C=C2)Cl)Cl)C(C)CC

Canonical SMILES

CCC(C)N(CCNC1=NC(=NC(=C1)C)N=C(N)NC2=CC(=C(C=C2)Cl)Cl)C(C)CC

Origin of Product

United States

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